(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine
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Overview
Description
{2,7-dioxaspiro[45]decan-3-yl}methanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate, which is then further reacted to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for {2,7-dioxaspiro[4.5]decan-3-yl}methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials
Mechanism of Action
The mechanism of action of {2,7-dioxaspiro[4.5]decan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar spiro structure but different positioning of the oxygen atoms.
{1,7-dioxaspiro[4.5]decan-2-yl}methanamine: Another spiro compound with a different arrangement of the functional groups.
6,10-dioxaspiro[4.5]decane-7,9-dione: Contains a spiro structure with dioxaspiro groups.
Uniqueness
{2,7-dioxaspiro[4.5]decan-3-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,9-dioxaspiro[4.5]decan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7,10H2 |
InChI Key |
UHFNHNBJTJAKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CN)COC1 |
Origin of Product |
United States |
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